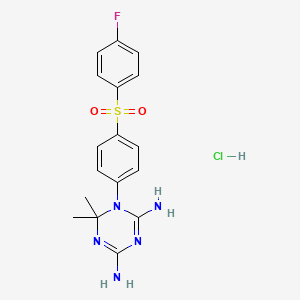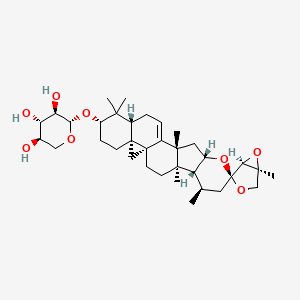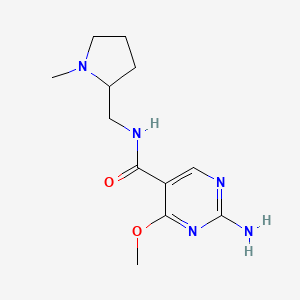
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrimidine ring using methanol and a suitable catalyst.
Amination: Introduction of the amino group at the 2-position through nucleophilic substitution reactions.
N-((1-methyl-2-pyrrolidinyl)methyl) Substitution: The final step involves the substitution of the carboxamide group with the N-((1-methyl-2-pyrrolidinyl)methyl) moiety, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the N-((1-methyl-2-pyrrolidinyl)methyl) group.
2-Amino-4-methoxy-N-methyl-5-pyrimidinecarboxamide: Contains a simpler N-methyl group instead of the pyrrolidinyl moiety.
2-Amino-4-methoxy-5-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is unique due to the presence of the N-((1-methyl-2-pyrrolidinyl)methyl) group, which may confer specific biological activities and chemical properties not found in similar compounds.
Propiedades
Número CAS |
84332-12-7 |
|---|---|
Fórmula molecular |
C12H19N5O2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-amino-4-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H19N5O2/c1-17-5-3-4-8(17)6-14-10(18)9-7-15-12(13)16-11(9)19-2/h7-8H,3-6H2,1-2H3,(H,14,18)(H2,13,15,16) |
Clave InChI |
TZGCFMUPAJUYLJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1CNC(=O)C2=CN=C(N=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



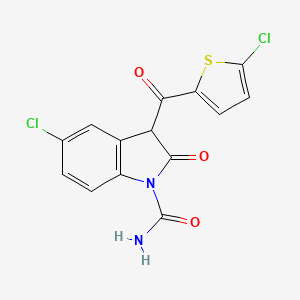
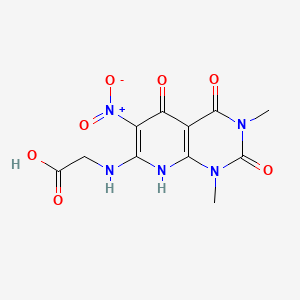
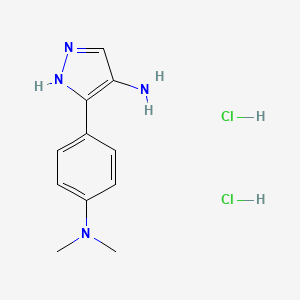

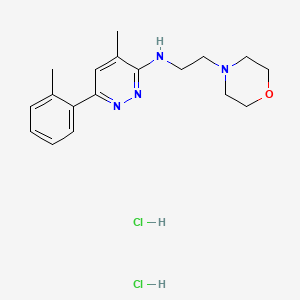
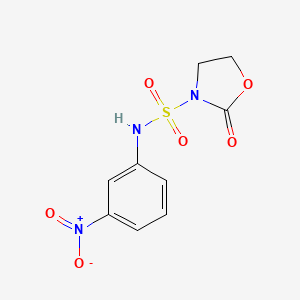

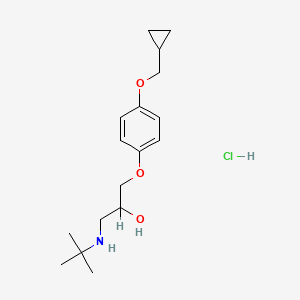
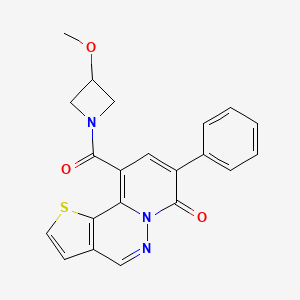
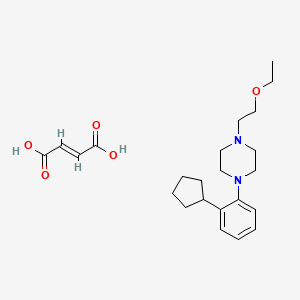
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
